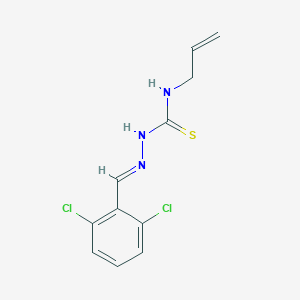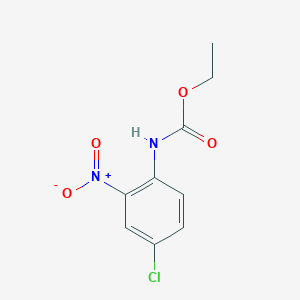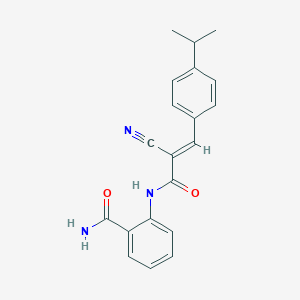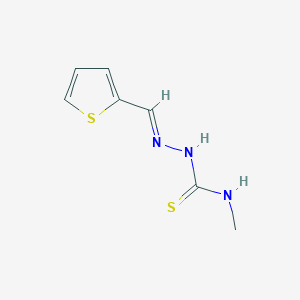
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone (DCAT) is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DCAT is a thiosemicarbazone derivative, which is a class of compounds that have been shown to exhibit a range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been shown to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell growth and apoptosis. 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone also inhibits the activity of ribonucleotide reductase, an enzyme that is required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic properties, which makes it a useful tool for cancer research. However, there are also some limitations to using 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone. One area of interest is the development of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone analogs with improved anticancer activity and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone, which may lead to the identification of new targets for cancer therapy. Finally, the potential use of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone in combination with other anticancer agents is an area of active research, as it may enhance the therapeutic efficacy of these agents.
Métodos De Síntesis
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone can be synthesized by the reaction of 2,6-dichlorobenzaldehyde with allylthiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction yields 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone as a yellow crystalline solid with a melting point of 194-196°C. The purity of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone can be confirmed by spectroscopic techniques such as IR, NMR, and MS.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been extensively studied for its potential therapeutic properties, especially in the field of cancer research. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
Nombre del producto |
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone |
|---|---|
Fórmula molecular |
C11H11Cl2N3S |
Peso molecular |
288.2 g/mol |
Nombre IUPAC |
1-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H11Cl2N3S/c1-2-6-14-11(17)16-15-7-8-9(12)4-3-5-10(8)13/h2-5,7H,1,6H2,(H2,14,16,17)/b15-7+ |
Clave InChI |
LJGGLEVLUJQHMF-VIZOYTHASA-N |
SMILES isomérico |
C=CCNC(=S)N/N=C/C1=C(C=CC=C1Cl)Cl |
SMILES |
C=CCNC(=S)NN=CC1=C(C=CC=C1Cl)Cl |
SMILES canónico |
C=CCNC(=S)NN=CC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)



![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
